KU-55933 is a potent, ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the cellular response to DNA double-strand breaks. With an in vitro IC50 of approximately 13 nM and a Ki of 2.2 nM, it provides a powerful tool for investigating DNA damage signaling, cell cycle control, and for sensitizing cancer cells to radiation and certain chemotherapeutics.[1] Its established selectivity against other PI3K-like kinases (PIKKs) such as DNA-PK, mTOR, and ATR makes it a standard choice for specifically probing ATM-dependent pathways.[2][3]
Researchers selecting a kinase inhibitor must consider that not all members of a class are functionally equivalent. Broad-spectrum PIKK inhibitors like Wortmannin, for example, inhibit DNA-PK, ATM, and PI3K with high potency, making it impossible to attribute observed cellular effects solely to ATM.[4] Conversely, next-generation analogs like KU-60019, while more potent against ATM, may be unnecessary or less cost-effective for assays where the well-characterized profile of KU-55933 is sufficient.[5][6] The specific selectivity profile and extensive validation of KU-55933 ensure that experimental outcomes are directly linked to ATM inhibition, preventing the confounding off-target effects or excessive potency that can complicate data interpretation when using less-selective or next-generation substitutes.[1]
In enzymatic assays, KU-55933 demonstrates a clear selectivity margin for ATM over other key DNA damage response kinases. The IC50 for ATM is 13 nM, whereas it is approximately 192-fold less potent against DNA-PK (IC50 ~2,500 nM) and over 715-fold less potent against mTOR (IC50 ~9,300 nM). Its activity against ATR is negligible (IC50 >100,000 nM), ensuring that observed effects at typical working concentrations are not confounded by ATR pathway inhibition.[1][3]
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | ATM: 13 nM |
| Comparator Or Baseline | DNA-PK: ~2,500 nM | mTOR: ~9,300 nM | ATR: >100,000 nM |
| Quantified Difference | >190-fold selectivity over DNA-PK and >700-fold over mTOR |
| Conditions | Cell-free enzymatic kinase assays. |
This high selectivity ensures that experimental results are specifically due to ATM inhibition, providing clear, interpretable data without confounding off-target effects from related kinases.
KU-55933 effectively blocks the function of ATM in a cellular context. In human glioma cells, 10 µM KU-55933 completely inhibits the ionizing radiation-induced phosphorylation of the key ATM substrate p53 at Serine 15.[5] In contrast, the more potent analog KU-60019 achieves the same complete inhibition at a lower concentration of 3 µM, establishing a clear dose-potency relationship between the two compounds.[5][7] This demonstrates that KU-55933 is a reliable tool for achieving full ATM pathway inhibition at a well-characterized concentration.
| Evidence Dimension | Inhibition of radiation-induced p53 (S15) phosphorylation |
| Target Compound Data | Complete inhibition at 10 µM |
| Comparator Or Baseline | KU-60019: Complete inhibition at 3 µM |
| Quantified Difference | KU-55933 requires an approx. 3.3-fold higher concentration than KU-60019 for the same cellular effect. |
| Conditions | Human U87 glioma cells, 1 hour post-irradiation (10 Gy). |
This provides a clear, experimentally validated concentration for achieving ATM inhibition in cell culture, allowing for reliable experimental design and cost-effective use compared to more potent, next-generation analogs.
KU-55933 exhibits high solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions for in vitro experiments. Technical datasheets report solubility levels of ≥41.67 mg/mL and up to 50 mg/mL in DMSO, which corresponds to concentrations well over 100 mM.[2][8] This solubility allows for the preparation of highly concentrated, small-volume stock solutions, minimizing the final concentration of DMSO in cell culture media to avoid solvent-induced artifacts. The compound is insoluble in water and ethanol.[2][9]
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | ≥41.67 mg/mL (approx. 105 mM) |
| Comparator Or Baseline | Standard laboratory requirements for high-concentration stock solutions. |
| Quantified Difference | Enables preparation of stocks >1000x the typical final assay concentration. |
| Conditions | Room temperature, with gentle warming or sonication to facilitate dissolution. |
High DMSO solubility simplifies experimental workflow, reduces the risk of compound precipitation, and minimizes solvent toxicity in cellular assays, ensuring reliable and reproducible results.
Due to its high selectivity over ATR and DNA-PK, KU-55933 is the right choice for experiments designed to specifically isolate the contribution of ATM to the DNA damage response, without the confounding influence of inhibiting other primary PIKK family members.[1][3]
The well-documented ability of KU-55933 to ablate ATM-dependent cell cycle checkpoints makes it a suitable agent for chemo- or radiosensitization studies. It has been shown to potentiate the cytotoxicity of agents like etoposide, doxorubicin, and ionizing radiation in various cancer cell lines.[1]
As the first potent and specific small molecule inhibitor of ATM, KU-55933 serves as a critical benchmark compound. Its well-characterized biochemical potency and cellular activity profile provide a standard against which the performance of new chemical entities, such as KU-60019, can be reliably measured.[5][6]